Cas no 2164516-85-0 (Sofosbuvir impurity I)
Sofosbuvir impurity I Chemical and Physical Properties
Names and Identifiers
-
- Ethoxy Sofosbuvir Impurity
- (S)-ethyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
- Ethoxy Sofosbuvir Impurity
- Sofosbuvir impurity I
- CS-7852
- ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- 2164516-85-0
- HY-I0512
- Sofosbuvir ethyl ester impurity; Ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate
- T12964
- Sofosbuvir ethyl ester impurity
- AKOS040738727
-
- Inchi: 1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19-,21-,35?/m0/s1
- InChI Key: HRGZELWFPQCNNG-SIBYKXJYSA-N
- SMILES: P(N[C@H](C(=O)OCC)C)(=O)(OC1C=CC=CC=1)OC[C@@H]1[C@H]([C@@](C)([C@@H](N2C=CC(NC2=O)=O)O1)F)O
Computed Properties
- Exact Mass: 515.14689461 g/mol
- Monoisotopic Mass: 515.14689461 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 884
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 153
- Molecular Weight: 515.4
Sofosbuvir impurity I Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Sofosbuvir impurity I Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-7852-1mg |
Sofosbuvir impurity I |
2164516-85-0 | 1mg |
$1800.0 | 2021-09-02 | ||
| ChemScence | CS-7852-5mg |
Sofosbuvir impurity I |
2164516-85-0 | 5mg |
$4200.0 | 2021-09-02 | ||
| MedChemExpress | HY-I0512-1mg |
Sofosbuvir impurity I |
2164516-85-0 | 1mg |
¥15000 | 2024-04-19 | ||
| MedChemExpress | HY-I0512-5mg |
Sofosbuvir impurity I |
2164516-85-0 | 5mg |
¥35000 | 2024-04-19 | ||
| A2B Chem LLC | BA09202-1mg |
Sofosbuvir impurity I |
2164516-85-0 | 1mg |
$1835.00 | 2024-04-20 | ||
| A2B Chem LLC | BA09202-5mg |
Sofosbuvir impurity I |
2164516-85-0 | 5mg |
$4235.00 | 2024-04-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937826-1mg |
Sofosbuvir impurity I |
2164516-85-0 | ≥98% | 1mg |
¥13,500.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937826-5mg |
Sofosbuvir impurity I |
2164516-85-0 | ≥98% | 5mg |
¥31,500.00 | 2022-08-31 | |
| TRC | S412495-100mg |
Sofosbuvir ethyl ester impurity |
2164516-85-0 | 100mg |
$ 7600.00 | 2023-09-06 | ||
| TRC | S412495-1mg |
Sofosbuvir ethyl ester impurity |
2164516-85-0 | 1mg |
$173.00 | 2023-05-17 |
Sofosbuvir impurity I Suppliers
Sofosbuvir impurity I Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Sofosbuvir impurity I
Professional Introduction to Sofosbuvir Impurity I (CAS No. 2164516-85-0)
Sofosbuvir impurity I, chemically designated as Sofosbuvir impurity I, is a critical analytical standard in the pharmaceutical industry. With the CAS number 2164516-85-0, this compound plays a pivotal role in ensuring the quality and purity of Sofosbuvir, a widely used antiviral drug primarily indicated for the treatment of chronic hepatitis C. The accurate identification and quantification of this impurity are essential for compliance with regulatory standards and for maintaining the efficacy and safety of the final pharmaceutical product.
The synthesis and characterization of Sofosbuvir impurity I have been extensively studied due to its relevance in drug development. Recent advancements in analytical chemistry have enabled more precise methods for detecting and quantifying this impurity, ensuring that pharmaceutical formulations meet stringent quality control requirements. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to analyze Sofosbuvir impurity I.
In recent years, researchers have focused on understanding the structural and chemical properties of Sofosbuvir impurity I to better predict its behavior in various matrices. This knowledge is crucial for developing robust analytical methods that can reliably detect trace amounts of the impurity in complex drug formulations. For instance, a study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated that optimized HPLC-MS/MS techniques could achieve low limits of detection for Sofosbuvir impurity I, making it possible to monitor even minute quantities in pharmaceutical samples.
The significance of Sofosbuvir impurity I extends beyond quality control; it also contributes to the broader understanding of drug metabolism and degradation pathways. By studying how this impurity forms and behaves, scientists can gain insights into potential side effects and interactions with other substances. This information is invaluable for improving drug design and formulation strategies, ultimately leading to safer and more effective treatments.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the acceptable levels of Sofosbuvir impurity I in pharmaceutical products. These guidelines are based on extensive toxicological studies that assess the potential health risks associated with exposure to varying concentrations of the impurity. Compliance with these regulations ensures that patients receive medications that are both effective and safe.
Recent research has also highlighted the importance of process analytical technology (PAT) in monitoring the formation of Sofosbuvir impurity I during drug manufacturing. PAT involves real-time monitoring and control of critical process parameters, allowing manufacturers to identify and mitigate issues that could lead to impurity formation early in the production process. This proactive approach helps minimize waste, reduce costs, and improve overall product quality.
The chemical structure of Sofosbuvir impurity I is closely related to that of Sofosbuvir itself, differing by specific functional groups or atomic arrangements. Understanding these structural differences is key to developing effective strategies for preventing or reducing the formation of this impurity during synthesis. Advances in computational chemistry have enabled researchers to model these structural variations and predict their impact on biological activity, providing valuable insights for drug optimization.
In conclusion, Sofosbuvir impurity I (CAS No. 2164516-85-0) is a critical compound in pharmaceutical quality control and research. Its accurate analysis and understanding contribute significantly to ensuring the safety and efficacy of Sofosbuvir-based therapies. As analytical techniques continue to evolve, researchers will be better equipped to monitor and manage this impurity, further enhancing the quality of pharmaceutical products worldwide.
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